Aminochrome

Description

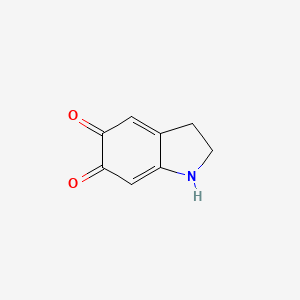

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h3-4,9H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEURYRPQDIBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=O)C(=O)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218186, DTXSID301317231 | |

| Record name | Dopaminechrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopaminochrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39984-17-3, 67992-45-4 | |

| Record name | Aminochrome 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039984173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopaminechrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067992454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopaminechrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dopaminochrome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Role of Aminochrome in Dopamine Metabolism: A Technical Guide for Researchers

An In-depth Examination of a Neurotoxic Endogenous Metabolite and its Implications for Neurodegenerative Disease

Abstract

Aminochrome, an ortho-quinone product of dopamine oxidation, stands at a critical metabolic crossroads. It is an essential intermediate in the biosynthesis of neuromelanin, a pigment found in catecholaminergic neurons of the substantia nigra. However, under conditions of metabolic imbalance, this compound can divert from this benign pathway and become a potent neurotoxin. Its multifaceted toxicity, encompassing mitochondrial dysfunction, proteostasis collapse, and induction of oxidative stress, implicates it as a key endogenous player in the progressive neurodegeneration seen in Parkinson's disease. This technical guide provides a comprehensive overview of the formation, metabolism, and neurotoxic mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for researchers in neurobiology and drug development.

Introduction: Dopamine Metabolism and the Genesis of this compound

Dopamine, a critical neurotransmitter, is primarily metabolized through enzymatic degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). A secondary, non-enzymatic pathway involves the oxidation of cytosolic dopamine, a process that escalates when dopamine is not efficiently sequestered into synaptic vesicles. This oxidation cascade proceeds through several reactive intermediates, with this compound being the most stable and extensively studied o-quinone in this pathway.[1][2]

The formation of this compound is a normal physiological process leading to the production of neuromelanin in dopaminergic neurons.[3] However, the very nature of this pathway generates potentially neurotoxic intermediates. The fate of this compound—whether it polymerizes into neuromelanin or engages in cytotoxic reactions—is determined by the cell's redox state and the efficiency of its enzymatic defense systems.[4][5]

This compound Metabolic Pathways

The metabolism of dopamine to this compound and its subsequent fates can be divided into formation, detoxification, and neurotoxic pathways.

Formation Pathway

The initial step is the oxidation of dopamine to dopamine o-quinone. This highly unstable molecule rapidly undergoes intramolecular cyclization to form this compound. This conversion is a key step in the synthesis of neuromelanin. The pathway continues with the conversion of this compound to 5,6-indolequinone, which then polymerizes into neuromelanin.[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. INABIS '98 - The Posible Role of One-electron Reduction of this compound in the Neurodegenerative Process of Dopaminergic System. [mcmaster.ca]

- 3. researchgate.net [researchgate.net]

- 4. DT-Diaphorase Prevents this compound-Induced Alpha-Synuclein Oligomer Formation and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | On the Role of this compound in Mitochondrial Dysfunction and Endoplasmic Reticulum Stress in Parkinson's Disease [frontiersin.org]

- 6. The separation and quantification of aminochromes using high-pressure liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Aminochrome's Contribution to Neuromelanin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuromelanin (NM) is a complex pigment found predominantly in the catecholaminergic neurons of the human brain, particularly within the substantia nigra. While its precise physiological role remains under investigation, alterations in NM levels are strongly correlated with the pathogenesis of neurodegenerative disorders such as Parkinson's disease. The formation of NM is a multistep process initiated by the oxidation of dopamine. A critical and highly stable intermediate in this pathway is aminochrome. This technical guide provides an in-depth exploration of the pivotal role of this compound in neuromelanin synthesis, its associated neurotoxic properties, and the cellular mechanisms that regulate its fate. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling and metabolic pathways involved, offering a comprehensive resource for researchers in neurobiology and therapeutic development.

The Biochemical Pathway of Neuromelanin Synthesis from Dopamine

The synthesis of neuromelanin is a sequential oxidation process that proceeds through several key intermediates. Cytosolic dopamine, when not sequestered in synaptic vesicles, is susceptible to oxidation, initiating the cascade that leads to NM polymerization.

The pathway is as follows:

-

Dopamine to Dopamine o-quinone: The initial step is the oxidation of dopamine to the highly reactive dopamine o-quinone. This can occur non-enzymatically, catalyzed by metal ions, or enzymatically via tyrosinase.[1]

-

Dopamine o-quinone to this compound: Dopamine o-quinone is unstable at physiological pH and rapidly undergoes intramolecular cyclization to form the more stable this compound.[2][3]

-

This compound to 5,6-Indolequinone: this compound then rearranges to form 5,6-indolequinone, the direct precursor to the eumelanin component of neuromelanin.[2][3]

-

Polymerization into Neuromelanin: Finally, 5,6-indolequinone polymerizes to form the complex, dark pigment known as neuromelanin.[2][4]

This pathway is not merely a benign metabolic process; the intermediates, particularly this compound, are implicated in cellular stress and neurotoxicity.

Quantitative Data on Neuromelanin Formation

The kinetics of neuromelanin formation have been a subject of significant research. The following table summarizes key quantitative parameters of this process.

| Parameter | Value | Reference |

| Reaction Kinetics | ||

| Rate constant of dopamine o-quinone cyclization to this compound | 0.15 s⁻¹ (at physiological pH) | [2][3][5] |

| Rate of this compound rearrangement to 5,6-indolequinone | 0.06 min⁻¹ | [2][3] |

| Spectrophotometric Properties | ||

| Molar extinction coefficient of this compound (at 480 nm) | 3058 M⁻¹cm⁻¹ | [6] |

| Absorbance wavelength for neuromelanin quantification | 350 nm | [2][7] |

| Enzyme Kinetics of Protective Enzymes | ||

| Specific activity of human GST M2-2 with this compound | 148 µmol/min/mg | [8] |

| Cellular Effects of this compound | ||

| This compound concentration inducing significant cell death in U373MGsiGST6 cells | 50 µM | [9] |

| This compound concentration inducing a 2.1-fold increase in GSTM2 expression in U373MG cells | 100 µM | [10] |

| Decrease in ATP levels in rat striatum after this compound treatment | 64% decrease (36% of control) | [11] |

| Decrease in basal mitochondrial respiration in rat substantia nigra after this compound treatment | 34% decrease (66% of control) | [12] |

| Decrease in maximal mitochondrial respiration in rat substantia nigra after this compound treatment | 44% decrease (56% of control) | [12] |

| Neuromelanin Concentrations in Human Substantia Nigra | ||

| Neuromelanin concentration in formalin-fixed healthy human brain tissue | 0.23-0.55 µg/mg tissue | [2] |

Signaling and Metabolic Pathways

The formation of neuromelanin and the cellular response to its precursor, this compound, involve a complex interplay of metabolic and signaling pathways. These can be visualized to better understand the relationships between synthesis, detoxification, and neurotoxicity.

Neuromelanin Synthesis Pathway

This diagram illustrates the sequential conversion of dopamine to neuromelanin.

Protective Pathways Against this compound Neurotoxicity

Cells possess enzymatic defense mechanisms to mitigate the potential toxicity of this compound. The two primary enzymes involved are DT-diaphorase and Glutathione S-transferase Mu 2 (GSTM2-2).

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and neuromelanin.

In Vitro Synthesis of Neuromelanin

This protocol describes the enzymatic synthesis of a neuromelanin-like pigment from dopamine.[2][7]

Materials:

-

Dopamine hydrochloride

-

L-cysteine

-

Mushroom tyrosinase

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetic acid (33%)

-

Centrifuge tubes (50 mL)

-

Oven or incubator

Procedure:

-

Prepare a solution of dopamine and L-cysteine in phosphate buffer.

-

Initiate the reaction by adding mushroom tyrosinase. The solution will gradually darken.

-

Incubate the reaction mixture for 48 hours at room temperature with gentle agitation.

-

Stop the reaction by adjusting the pH to 3-4 with 33% acetic acid.

-

Incubate the solution for 16 hours at 95°C for aging the pigment.

-

Centrifuge the solution at 3800 x g for 15 minutes.

-

Discard the supernatant and collect the neuromelanin pellet.

-

Wash the pellet with distilled water and repeat the centrifugation.

-

Lyophilize or air-dry the pellet to obtain solid neuromelanin.

Quantification of Neuromelanin by Absorbance Spectrophotometry

This protocol allows for the absolute quantification of neuromelanin in brain tissue.[2][7]

Materials:

-

Brain tissue (formalin-fixed or fresh-frozen)

-

Proteinase K

-

Tissue lysis buffer

-

Acetone

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Spectrophotometer

-

Synthetic neuromelanin standard (from Protocol 4.1)

Procedure:

-

Homogenize a known weight of brain tissue in lysis buffer.

-

Digest the homogenate with Proteinase K overnight.

-

Centrifuge to pellet the neuromelanin.

-

Wash the pellet with acetone to remove lipids and centrifuge again.

-

Dissolve the washed pellet in a known volume of NaOH solution.

-

Measure the absorbance of the solution at 350 nm using the NaOH solution as a blank.

-

Prepare a standard curve using known concentrations of synthetic neuromelanin dissolved in the same NaOH solution.

-

Calculate the concentration of neuromelanin in the tissue sample by comparing its absorbance to the standard curve.

HPLC-ED for this compound Detection

This method allows for the sensitive detection and quantification of this compound in biological samples.[13][14][15]

Materials:

-

Brain tissue homogenate

-

Perchloric acid (PCA)

-

HPLC system with an electrochemical detector (ECD)

-

C18 reverse-phase column

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

-

This compound standard

Procedure:

-

Sample Preparation: Homogenize brain tissue in an ice-cold stability solution (e.g., 0.1 M PCA with sodium metabisulfite). Centrifuge the homogenate at high speed (e.g., 11,000 rpm) at 4°C. Filter the supernatant through a 0.22 µm filter.

-

HPLC-ED Analysis:

-

Set up the HPLC system with a C18 column and the electrochemical detector. The ECD is operated in reductive mode for this compound detection.

-

Equilibrate the column with the mobile phase.

-

Inject a known volume of the prepared sample or this compound standard.

-

Detect this compound based on its retention time and electrochemical properties.

-

Quantify the amount of this compound by comparing the peak area to a standard curve.

-

DT-diaphorase (NQO1) Activity Assay

This assay measures the activity of DT-diaphorase by monitoring the reduction of a substrate.

Materials:

-

Cell or tissue lysate

-

Potassium phosphate buffer

-

NADH or NADPH

-

Menadione or other suitable quinone substrate

-

Cytochrome c

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADH or NADPH, and cytochrome c.

-

Add the cell or tissue lysate to the reaction mixture.

-

Initiate the reaction by adding the quinone substrate (e.g., menadione).

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

The rate of cytochrome c reduction is proportional to the DT-diaphorase activity.

Glutathione S-Transferase (GST) Activity Assay

This assay measures the activity of GST enzymes, including GSTM2-2, using a model substrate.[10][12][16]

Materials:

-

Cell or tissue lysate

-

Phosphate buffer (e.g., 0.1 M, pH 6.5)

-

Reduced glutathione (GSH)

-

1-chloro-2,4-dinitrobenzene (CDNB)

-

Spectrophotometer

Procedure:

-

Prepare a reaction cocktail containing phosphate buffer, GSH, and CDNB.

-

Add a known amount of cell or tissue lysate to the reaction cocktail.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of the GSH-CDNB conjugate.

-

Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Thioflavin T Assay for this compound-Induced α-Synuclein Aggregation

This assay is used to monitor the kinetics of α-synuclein fibril formation in the presence of this compound.[17][18]

Materials:

-

Recombinant α-synuclein monomer

-

This compound

-

Thioflavin T (ThT) stock solution

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well black plate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Prepare solutions of α-synuclein monomer and this compound in PBS.

-

In a 96-well plate, mix the α-synuclein solution with different concentrations of this compound.

-

Add ThT to each well to a final concentration of approximately 25 µM.

-

Seal the plate and incubate it at 37°C with continuous shaking.

-

Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrils.

JC-1 Assay for Mitochondrial Membrane Potential

This assay assesses mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm) using the fluorescent dye JC-1.[5][19][20]

Materials:

-

Cultured cells (e.g., SH-SY5Y)

-

This compound

-

JC-1 staining solution

-

Assay buffer

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with different concentrations of this compound for a specified period.

-

Incubate the cells with the JC-1 staining solution for 15-30 minutes at 37°C.

-

Wash the cells with assay buffer.

-

Analyze the fluorescence. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers that emit green fluorescence (~535 nm).

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)

This assay measures the intracellular production of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9][21][22]

Materials:

-

Cultured cells

-

This compound

-

DCFH-DA solution

-

Phosphate buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Culture cells in a suitable plate.

-

Treat the cells with this compound.

-

Load the cells with DCFH-DA solution (e.g., 20-50 µM) and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

This compound is a central molecule in the pathway of neuromelanin synthesis, and its accumulation and subsequent reactions are intricately linked to the neurodegenerative processes observed in Parkinson's disease. Understanding the quantitative aspects of its formation, its neurotoxic effects, and the protective cellular mechanisms is crucial for the development of novel therapeutic strategies. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted role of this compound in neuronal health and disease. Further research into the specific kinetic parameters of the enzymes that metabolize this compound and the development of more sensitive in vivo detection methods will undoubtedly shed more light on the enigmatic role of neuromelanin and its precursors in the human brain.

References

- 1. Neuromelanin quantification in formalin-fixed substantia nigra and locus coeruleus [protocols.io]

- 2. Absolute quantification of neuromelanin in formalin-fixed human brains using absorbance spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 101.200.202.226 [101.200.202.226]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. researchgate.net [researchgate.net]

- 8. Human class Mu glutathione transferases, in particular isoenzyme M2-2, catalyze detoxication of the dopamine metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces dopaminergic neuronal dysfunction: a new animal model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. The separation and quantification of aminochromes using high-pressure liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. turkjps.org [turkjps.org]

- 15. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. researchgate.net [researchgate.net]

- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

The Neurotoxic Effects of Aminochrome on Dopaminergic Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminochrome, an oxidation product of dopamine, is an endogenous neurotoxin implicated in the progressive degeneration of dopaminergic neurons, a hallmark of Parkinson's disease. This technical guide provides a comprehensive overview of the multifaceted neurotoxic effects of this compound, focusing on the molecular mechanisms, quantitative effects, and detailed experimental protocols relevant to its study. This compound induces a cascade of detrimental events including oxidative stress, mitochondrial dysfunction, promotion of neurotoxic alpha-synuclein oligomers, and dysfunction of protein degradation systems.[1][2][3] Understanding these processes is crucial for the development of novel therapeutic strategies aimed at mitigating dopaminergic neurodegeneration. This document serves as a resource for researchers by presenting collated quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Introduction

The selective loss of dopaminergic neurons in the substantia nigra pars compacta is a primary pathological feature of Parkinson's disease. While the precise etiology of this neurodegeneration remains elusive, the role of endogenous neurotoxins has gained significant attention. This compound, a highly reactive ortho-quinone formed from the oxidation of dopamine, is a prime candidate for inducing this selective neuronal death.[4][5] Under normal physiological conditions, this compound is detoxified by enzymes such as DT-diaphorase and glutathione S-transferase M2-2 (GSTM2-2).[1][6][7][8][9] However, an imbalance in these protective mechanisms can lead to the accumulation of this compound and subsequent neurotoxicity. This guide delves into the intricate mechanisms of this compound-induced neurotoxicity, providing a foundational resource for researchers in the field.

Quantitative Data on this compound-Induced Neurotoxicity

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the literature. These data provide a comparative overview of its neurotoxic potential across different experimental models.

Table 1: Cytotoxicity of this compound in Neuronal Cell Lines

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Cell Death (%) | Reference |

| RCSN-3 | 30 (in presence of DIC) | 48 | Increased 2-fold | [8] |

| RCSN-3 | 50 (in presence of DIC) | 48 | 62 ± 3 | [10] |

| RCSN-3SNCA | 20 | 24 | 6.1 ± 1.5 | [11] |

| RCSN-3Nq7SNCA | 20 | 24 | 13 ± 2 | [11] |

| SH-SY5Y | > 30 | 20 | Significant loss of viability | [12] |

| SH-SY5YsiNQ7 | 10 | 24 | Significant increase vs. SH-SY5Y | [13] |

*DIC: Dicoumarol, an inhibitor of DT-diaphorase.

Table 2: Effects of this compound on Mitochondrial Function

| Experimental Model | This compound Concentration (µM) | Parameter Measured | Observed Effect | Reference |

| SH-SY5Y cells | 5-20 | Complex I Activity | Significant inhibition (P < 0.01) | [12][14] |

| SH-SY5Y cells | 20 | ATP Levels | Significant decrease | [12][14] |

| Rat Striatum (in vivo) | 1.6 nmol | ATP Levels | 36% of control (P < 0.05) | [15] |

| Rat Substantia Nigra (in vivo) | 1.6 nmol | Basal Mitochondrial Respiration | 66% of control (P < 0.05) | [15] |

| Rat Substantia Nigra (in vivo) | 1.6 nmol | Maximal Mitochondrial Respiration | 56% of control (P < 0.001) | [15] |

Table 3: this compound-Induced Changes in Cellular Processes

| Experimental Model | This compound Concentration | Parameter Measured | Observed Effect | Reference |

| RCSN-3 cells | 50 µM (+ 100 µM DIC) | Caspase-3 Activation | Significant increase (p < 0.001) | [10] |

| RCSN-3 cells | 50 µM (+ 100 µM DIC) | Cytochrome C Release | 41% of control | [10] |

| Rat Striatum (in vivo) | 6 nmol | Number of TH+ neurons in SNpc | 76.50 ± 5.19% of control (p = 0.0001) | [5] |

| Rat Striatum (in vivo) | 6 nmol | Number of Iba-1+ cells in SNpc | 173.4 ± 28.32% of control (p = 0.0001) | [5] |

| Rat Striatum (in vivo) | 6 nmol | Number of S100b+ cells in SNpc | 157.3 ± 25.3% of control (p = 0.0019) | [5] |

| Rat Striatum (in vivo) | 6 nmol | IL-1β mRNA levels in SNpc | 6.253 ± 1.942 fold increase (p = 0.0427) | [5] |

| Rat Striatum (in vivo) | 6 nmol | TNF-α mRNA levels in SNpc | 3.496 ± 0.7240 fold increase (p = 0.0015) | [5] |

| Rat Striatum (in vivo) | 6 nmol | NLRP3 mRNA levels in SNpc | 59.05 ± 38.70 fold increase (p = 0.03) | [5] |

Key Neurotoxic Mechanisms and Signaling Pathways

This compound exerts its neurotoxicity through several interconnected mechanisms, ultimately leading to dopaminergic cell death.

Oxidative Stress

One of the primary mechanisms of this compound neurotoxicity is the induction of oxidative stress. This compound can undergo a one-electron reduction to form the highly reactive leukothis compound o-semiquinone radical. This radical rapidly reacts with molecular oxygen, generating superoxide radicals and perpetuating a redox cycle that depletes cellular antioxidants and increases the levels of reactive oxygen species (ROS).[16]

Mitochondrial Dysfunction

Mitochondria are a primary target of this compound. It directly inhibits Complex I of the electron transport chain, leading to a decrease in ATP production and an increase in ROS generation.[12][14] This mitochondrial impairment disrupts cellular energy homeostasis and can trigger apoptotic cell death pathways.

Alpha-Synuclein Aggregation

This compound can interact with alpha-synuclein, promoting its aggregation into neurotoxic oligomers and protofibrils.[2] These oligomeric species are considered to be the primary toxic form of alpha-synuclein, contributing to synaptic dysfunction and neuronal death. The enzyme DT-diaphorase has been shown to prevent the formation of these toxic oligomers by reducing this compound.[17][18]

Apoptotic Cell Death

This compound can induce apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway is often initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[10][19] this compound has also been shown to induce caspase-3 activation independently of the mitochondrial pathway, suggesting the involvement of death receptor signaling.[10]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the neurotoxic effects of this compound.

Synthesis and Purification of this compound

Objective: To synthesize and purify this compound from dopamine.

Materials:

-

Dopamine hydrochloride

-

Mushroom tyrosinase

-

MES buffer (25 mM, pH 6.0)

-

CM-Sephadex C-50 resin

-

Chromatography column

-

Spectrophotometer

Procedure:

-

Prepare a 5 mM dopamine solution in 25 mM MES buffer, pH 6.0.

-

Add tyrosinase (10 ng/mL) to the dopamine solution and incubate for 10 minutes at room temperature.

-

Load the reaction mixture onto a CM-Sephadex C-50 column (3 x 0.4 cm) pre-equilibrated with MES buffer.

-

Elute the column with 3 mL of MES buffer. This compound will elute as a red-orange solution, while unreacted dopamine and tyrosinase will be retained by the column.

-

Monitor the elution at 480 nm and collect the colored fractions containing this compound.

-

Determine the concentration of this compound using its molar extinction coefficient of 3058 M⁻¹cm⁻¹ at 480 nm.[5]

Cell Culture and Treatment

Objective: To culture dopaminergic cell lines and treat them with this compound.

Materials:

-

SH-SY5Y or RCSN-3 cell lines

-

Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

-

Cell culture flasks and plates

-

This compound solution (prepared as in 4.1)

Procedure:

-

Culture the cells in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, seed the cells into appropriate plates (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction).

-

Allow the cells to adhere and grow to the desired confluency (typically 70-80%).

-

Prepare fresh dilutions of this compound in serum-free medium immediately before use.

-

Remove the culture medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired period (e.g., 24 or 48 hours) before performing downstream assays.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify intracellular ROS levels using the DCFDA assay.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

After treating the cells with this compound, wash them twice with PBS.

-

Incubate the cells with 20 µM H₂DCFDA in PBS for 30-45 minutes at 37°C in the dark.[20][21]

-

Wash the cells twice with PBS to remove excess probe.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader or flow cytometer.[20]

-

Normalize the fluorescence values to the number of cells or total protein content.

Alpha-Synuclein Aggregation Assay (Thioflavin T)

Objective: To monitor the aggregation of alpha-synuclein in the presence of this compound using the Thioflavin T (ThT) assay.

Materials:

-

Recombinant human alpha-synuclein monomer

-

Thioflavin T (ThT)

-

PBS (pH 7.4)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader with shaking capabilities

Procedure:

-

Prepare a stock solution of ThT (e.g., 1 mM in water) and filter it through a 0.2 µm filter.

-

In a 96-well plate, prepare reaction mixtures containing alpha-synuclein monomer (e.g., 100 µM), ThT (e.g., 25 µM), and different concentrations of this compound in PBS.[22]

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking in a microplate reader.

-

Measure the ThT fluorescence at regular intervals (e.g., every 30 minutes) with excitation at ~450 nm and emission at ~485 nm.[22][23][24]

-

Plot the fluorescence intensity against time to obtain aggregation kinetics curves.

Western Blot for Alpha-Synuclein Oligomers

Objective: To detect the formation of alpha-synuclein oligomers induced by this compound.

Materials:

-

Cell lysates from this compound-treated cells

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against alpha-synuclein (e.g., A11 for oligomers)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an imaging system.[2][7][25][26][27][28]

Protective Mechanisms Against this compound Neurotoxicity

Dopaminergic neurons possess enzymatic defense mechanisms to mitigate the toxic effects of this compound.

DT-Diaphorase (NQO1)

DT-diaphorase is a flavoenzyme that catalyzes the two-electron reduction of this compound to the less reactive leukothis compound.[1] This detoxification pathway prevents the formation of the neurotoxic semiquinone radical and the subsequent generation of ROS.

Glutathione S-Transferase M2-2 (GSTM2-2)

GSTM2-2, primarily expressed in astrocytes, catalyzes the conjugation of glutathione (GSH) to this compound, forming a stable and non-toxic product, 4-S-glutathionyl-5,6-dihydroxyindoline.[1][6][7][8][9] Astrocytes can secrete GSTM2-2, which can then be taken up by dopaminergic neurons, providing an additional layer of protection.[1][9]

Conclusion

This compound is a potent endogenous neurotoxin that contributes to the demise of dopaminergic neurons through a variety of mechanisms, including oxidative stress, mitochondrial dysfunction, and the promotion of alpha-synuclein aggregation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the pathophysiology of Parkinson's disease and developing neuroprotective therapies. A deeper understanding of the intricate signaling pathways involved in this compound-induced neurotoxicity and the endogenous protective mechanisms will be instrumental in identifying novel therapeutic targets to combat this devastating neurodegenerative disorder.

References

- 1. Neuroprotection against this compound Neurotoxicity: Glutathione Transferase M2-2 and DT-Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 3. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Induces Neuroinflammation and Dopaminergic Neuronal Loss: A New Preclinical Model to Find Anti-inflammatory and Neuroprotective Drugs for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutathione transferase M2-2 catalyzes conjugation of dopamine and dopa o-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Autophagy Protects Against this compound-Induced Cell Death in Substantia Nigra-Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DT-Diaphorase Prevents this compound-Induced Alpha-Synuclein Oligomer Formation and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DT-Diaphorase Prevents this compound-Induced Alpha-Synuclein Oligomer Formation and Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Caspase-3 activation via mitochondria is required for long-term depression and AMPA receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 20. doc.abcam.com [doc.abcam.com]

- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 22. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 23. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. protocols.io [protocols.io]

- 26. researchgate.net [researchgate.net]

- 27. protocols.io [protocols.io]

- 28. Detection of pathological alpha-synuclein aggregates in human iPSC-derived neurons and tissue - PMC [pmc.ncbi.nlm.nih.gov]

Mechanisms of aminochrome-induced oxidative stress.

An in-depth technical guide on the core mechanisms of aminochrome-induced oxidative stress, designed for researchers, scientists, and drug development professionals.

Introduction

This compound, an ortho-quinone formed from the oxidation of the neurotransmitter dopamine, is a significant molecule in the study of neurodegenerative diseases, particularly Parkinson's disease (PD).[1] While the synthesis of neuromelanin, a pigment in dopaminergic neurons, is a normal process that generates this compound, its accumulation under certain pathological conditions can trigger a cascade of neurotoxic events.[2][3] A primary driver of this neurotoxicity is the induction of severe oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense capacity.[4] This technical guide provides a detailed examination of the molecular mechanisms through which this compound disrupts cellular redox homeostasis, leading to oxidative stress and contributing to neuronal damage.

Core Mechanisms of this compound-Induced Oxidative Stress

The neurotoxic effects of this compound are principally rooted in two interconnected chemical properties: its ability to undergo redox cycling to produce ROS and its electrophilic nature, which facilitates the formation of covalent adducts with critical cellular proteins.[3][5]

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

A key mechanism of this compound-induced oxidative stress is its participation in redox cycling. Flavoenzymes utilizing NADH or NADPH as electron donors can catalyze a one-electron reduction of this compound, forming the highly unstable leukothis compound o-semiquinone radical.[5][6][7] This radical is extremely reactive with molecular oxygen (O₂), readily autoxidizing back to this compound.[7][8] This reaction regenerates the parent molecule and, crucially, produces a superoxide radical (O₂•⁻).[2][6]

This futile cycle can repeat, leading to a sustained and amplified production of superoxide radicals while depleting essential reducing equivalents (NADH) and oxygen, which are vital for mitochondrial ATP synthesis.[2][6] The superoxide radical is a primary ROS that can be converted by superoxide dismutase (SOD) into hydrogen peroxide (H₂O₂). In the presence of ferrous iron (Fe²⁺), H₂O₂ can be further converted into the highly damaging hydroxyl radical (•OH) via the Fenton reaction.[2]

Caption: Redox cycling of this compound results in the catalytic generation of ROS.

Covalent Adduction and Inactivation of Cellular Proteins

As an electrophile, this compound readily reacts with nucleophilic sites on proteins, particularly the sulfhydryl groups of cysteine residues and amine groups.[9] This covalent modification, or adduction, can alter protein structure and function, leading to the inactivation of enzymes critical for cellular defense and function.[5][10]

-

Inactivation of Antioxidant Enzymes : Key enzymes in the cellular antioxidant network are targets of this compound. By forming adducts with glutathione reductase and thioredoxin reductase, this compound impairs the cell's ability to regenerate its primary soluble antioxidants, reduced glutathione (GSH) and thioredoxin, respectively. This severely compromises the cellular capacity to neutralize ROS and repair oxidative damage.

-

Dysfunction of the Ubiquitin-Proteasome System (UPS) : this compound can form adducts with Parkin, an E3 ubiquitin ligase crucial for tagging damaged proteins and mitochondria for degradation.[10] Inactivation of Parkin disrupts the UPS, leading to the accumulation of misfolded proteins and dysfunctional organelles, which further exacerbates oxidative and cellular stress.[11][12]

-

Mitochondrial Dysfunction : this compound forms adducts with subunits of the mitochondrial electron transport chain, particularly Complex I.[2][5][12] This direct inhibition impairs mitochondrial respiration, reduces ATP production, and increases electron leakage, leading to more ROS production at the mitochondrial level.[12][13]

-

Cytoskeletal Disruption : Adduction to cytoskeletal proteins like actin and α/β-tubulin can disrupt the microtubule network.[5][10] This affects cellular structure, axonal transport, and the fusion of autophagosomes with lysosomes, hindering the clearance of damaged components.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotection against this compound Neurotoxicity: Glutathione Transferase M2-2 and DT-Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a preclinical experimental model to study degeneration of dopaminergic neurons in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Dopamine Oxidation and Parkinson’s Disease [repositorio.uchile.cl]

- 6. researchgate.net [researchgate.net]

- 7. INABIS '98 - The Posible Role of One-electron Reduction of this compound in the Neurodegenerative Process of Dopaminergic System. [mcmaster.ca]

- 8. researchgate.net [researchgate.net]

- 9. Protein Adductomics: Methodologies for Untargeted Screening of Adducts to Serum Albumin and Hemoglobin in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Autophagy Protects Against this compound-Induced Cell Death in Substantia Nigra-Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | On the Role of this compound in Mitochondrial Dysfunction and Endoplasmic Reticulum Stress in Parkinson's Disease [frontiersin.org]

- 12. This compound induces dopaminergic neuronal dysfunction: a new animal model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound induces dopaminergic ... preview & related info | Mendeley [mendeley.com]

The Synthesis and Chemical Properties of Aminochrome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminochrome, an ortho-quinone derived from the oxidation of the neurotransmitter dopamine, is a molecule of significant interest in the field of neurodegenerative disease research, particularly in relation to Parkinson's disease. It occupies a dual role, serving as a crucial intermediate in the biosynthesis of neuromelanin while also exhibiting potent neurotoxic properties. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, offering detailed experimental protocols and summarizing key quantitative data. Furthermore, it elucidates the molecular signaling pathways involved in this compound-induced cellular stress and the endogenous mechanisms that offer neuroprotection. This document is intended to be a comprehensive resource for researchers actively engaged in the study of dopamine metabolism, neurodegeneration, and the development of therapeutic strategies for neurodegenerative disorders.

Introduction

The oxidation of dopamine is a complex process that leads to the formation of several reactive intermediates, with this compound being one of the most stable and extensively studied.[1] Under physiological conditions, dopamine can undergo oxidation to form dopamine-o-quinone, which is highly unstable and rapidly cyclizes to generate this compound.[1][2] This molecule is a precursor to the pigment neuromelanin, which accumulates in dopaminergic neurons of the substantia nigra with age.[3][4] However, under conditions of oxidative stress or when protective enzymatic pathways are overwhelmed, this compound can exert significant neurotoxicity. Its pathological effects are multifaceted, including the induction of mitochondrial dysfunction, endoplasmic reticulum (ER) stress, oxidative stress, and the formation of neurotoxic oligomers through adducts with proteins such as alpha-synuclein.[1][2][3] Understanding the synthesis and chemical properties of this compound is therefore critical for elucidating its role in the pathogenesis of diseases like Parkinson's and for the development of targeted therapeutic interventions.

Synthesis of this compound

This compound can be synthesized through both enzymatic and chemical oxidation of dopamine. The choice of method depends on the desired purity and scale of production.

Enzymatic Synthesis

The most common enzymatic method for synthesizing this compound utilizes tyrosinase, an enzyme that catalyzes the oxidation of phenols.[5]

Experimental Protocol: Enzymatic Synthesis and Purification of this compound

Materials:

-

Dopamine hydrochloride

-

Tyrosinase (from mushroom)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (20 mM, pH 6.0)

-

CM-Sephadex C-50-120 resin

-

Sodium chloride (NaCl)

-

Spectrophotometer

-

Chromatography column

Procedure:

-

Prepare a 5 mM solution of dopamine in 20 mM MES buffer (pH 6.0).

-

Add tyrosinase to the dopamine solution to a final concentration of 10 ng/mL.

-

Incubate the reaction mixture for 15 minutes at room temperature. The solution will turn a distinct red-orange color, indicating the formation of this compound.[5]

-

To purify the synthesized this compound, load the reaction mixture onto a CM-Sephadex C-50-120 column pre-equilibrated with 20 mM MES buffer (pH 6.0).

-

Elute the column with the same MES buffer. This compound will elute as a red-orange band. Unreacted dopamine and tyrosinase will be retained by the column.

-

Monitor the elution by measuring the absorbance of the fractions at 475 nm.

-

Pool the fractions containing pure this compound. The concentration can be determined spectrophotometrically using the molar extinction coefficient.

-

Unreacted dopamine can be eluted from the column using a NaCl gradient in the MES buffer for recovery if desired.

Chemical Synthesis

Chemical synthesis of this compound typically involves the use of a mild oxidizing agent, such as sodium periodate (NaIO4). This method offers an alternative to enzymatic synthesis and can be advantageous for larger-scale production.

Experimental Protocol: Chemical Synthesis of this compound

Materials:

-

Dopamine hydrochloride

-

Sodium periodate (NaIO4)

-

Phosphate buffer (pH 6.5)

-

Tris(2-carboxyethyl)phosphine (TCEP) (for quenching)

-

Purification system (e.g., HPLC or column chromatography)

Procedure:

-

Dissolve dopamine in pH 6.5 phosphate buffer to a desired concentration (e.g., 100 μM).

-

Prepare a fresh solution of sodium periodate in the same buffer.

-

Add the sodium periodate solution to the dopamine solution to achieve a final concentration sufficient for oxidation (e.g., 1 mM). The reaction is typically rapid and should be monitored.[6]

-

The reaction can be quenched by the addition of a reducing agent like TCEP.

-

The resulting this compound can be purified from the reaction mixture using standard chromatographic techniques to remove unreacted starting materials and byproducts.

Chemical Properties of this compound

This compound's chemical properties are central to its biological activity, governing its stability, reactivity, and spectral characteristics.

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound:

| Property | Value | Reference(s) |

| Molar Extinction Coefficient | 3058 M⁻¹cm⁻¹ at 475 nm | [5] |

| Absorption Maxima (λmax) | 280 nm and 475 nm | [3][7] |

| Stability (Half-life) | ~40 minutes | [1] |

| Cyclization rate from Dopamine-o-quinone | 0.15 s⁻¹ | [1] |

| Rearrangement rate to 5,6-indolequinone | 0.06 min⁻¹ | [1] |

Reactivity and Stability

This compound is the most stable of the o-quinones formed during dopamine oxidation.[1] However, it is still a reactive molecule. Its stability is pH-dependent, and it will eventually rearrange to form 5,6-indolequinone, the direct precursor of neuromelanin.[1]

The primary reactions of this compound that contribute to its neurotoxicity are:

-

One-electron reduction: this compound can be reduced by flavoenzymes in a one-electron transfer process to form the leukothis compound o-semiquinone radical. This radical is highly reactive with oxygen and initiates a redox cycling cascade that produces superoxide radicals, leading to oxidative stress.[1][2] This process also depletes NADH, which is crucial for mitochondrial respiration and ATP synthesis.[1][8]

-

Adduct formation: As an electrophile, this compound can form covalent adducts with nucleophilic residues on proteins. A critical target is alpha-synuclein, where adduct formation can stabilize neurotoxic oligomeric species and prevent the formation of more stable fibrils.[1][9] this compound can also form adducts with other cellular proteins, including components of the mitochondrial electron transport chain (Complex I), the cytoskeleton (actin and tubulin), and vacuolar H+-ATPase.[2][3]

Signaling Pathways of this compound-Induced Neurotoxicity

The neurotoxic effects of this compound are mediated through its interference with several critical cellular signaling pathways.

Mitochondrial Dysfunction

This compound is a potent inducer of mitochondrial dysfunction. It can directly inhibit Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production.[4][10] Furthermore, the redox cycling of this compound depletes NADH, a key substrate for the electron transport chain.[1][8] This impairment of mitochondrial function is a central mechanism of its neurotoxicity.

References

- 1. Neuroprotection against this compound Neurotoxicity: Glutathione Transferase M2-2 and DT-Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Dopamine Oxidation and Parkinson’s Disease [repositorio.uchile.cl]

- 3. Frontiers | On the Role of this compound in Mitochondrial Dysfunction and Endoplasmic Reticulum Stress in Parkinson's Disease [frontiersin.org]

- 4. This compound as preclinical model for Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 39984-17-3 [smolecule.com]

- 8. Autophagy Protects Against this compound-Induced Cell Death in Substantia Nigra-Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound as a preclinical experimental model to study degeneration of dopaminergic neurons in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Induces Irreversible Mitochondrial Dysfunction by Inducing Autophagy Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Aminochrome in Mitochondrial Dysfunction: Mechanisms, Data, and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Aminochrome, an oxidation product of dopamine, is a significant endogenous neurotoxin implicated in the pathology of neurodegenerative diseases, particularly Parkinson's Disease. Its toxicity is centrally linked to the induction of severe mitochondrial dysfunction. This guide provides a detailed examination of the molecular mechanisms through which this compound impairs mitochondrial function, presents collated quantitative data from key studies, offers detailed experimental protocols for assessing its impact, and visualizes the critical signaling pathways involved. The primary mechanisms of this compound neurotoxicity include direct inhibition of mitochondrial respiratory Complex I, the generation of significant oxidative stress through redox cycling, disruption of the mitochondrial membrane potential, and the impairment of cellular quality control pathways such as autophagy.[1][2] This document serves as a technical resource for researchers and drug development professionals investigating neuroprotective strategies targeting mitochondrial health.

Core Mechanisms of this compound-Induced Mitochondrial Toxicity

This compound exerts its neurotoxic effects through a multi-pronged assault on mitochondrial integrity and function. These mechanisms are not mutually exclusive and often create a feedback loop that accelerates neuronal damage.

Direct Inhibition of Mitochondrial Respiratory Chain

This compound directly inhibits Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3][4][5] This inhibition is a primary event that disrupts the entire process of oxidative phosphorylation. By forming adducts with Complex I proteins, this compound impairs the transfer of electrons from NADH to ubiquinone, leading to a significant reduction in ATP synthesis and an energetic crisis within the cell.[1][6] This direct inhibition has been demonstrated in both isolated mitochondria and various cell lines.[3][4][5]

Induction of Oxidative Stress via Redox Cycling

A key feature of this compound's toxicity is its ability to undergo redox cycling. One-electron reduction of this compound by flavoenzymes, such as NADPH cytochrome P450 reductase, generates the highly reactive leukothis compound o-semiquinone radical.[2] This radical rapidly reacts with molecular oxygen to regenerate this compound and produce a superoxide radical (O₂⁻). This process creates a futile cycle that continuously generates reactive oxygen species (ROS), leading to massive oxidative stress.[2] This redox cycling also depletes cellular reducing equivalents like NADH, further crippling the mitochondrial respiratory chain's ability to produce ATP.[2]

Disruption of Mitochondrial Membrane Potential (ΔΨm) and Apoptosis

The dual insults of Complex I inhibition and rampant oxidative stress inevitably lead to the collapse of the mitochondrial membrane potential (ΔΨm). A stable ΔΨm is crucial for ATP synthesis. Its disruption not only halts energy production but also serves as a critical signal for initiating the intrinsic pathway of apoptosis. The loss of ΔΨm leads to the permeabilization of the outer mitochondrial membrane, allowing pro-apoptotic factors like cytochrome c to be released into the cytosol.[7][8] This event activates caspases, ultimately leading to programmed cell death.[7]

Impairment of Autophagy and Mitophagy

Beyond direct damage, this compound also cripples the cell's primary quality control mechanism for mitochondria: mitophagy. It can induce autophagy dysfunction by preventing the fusion between autophagic vacuoles and lysosomes.[1] This prevents the clearance of damaged mitochondria, which continue to produce ROS and leak toxic substances, thereby creating a vicious cycle that exacerbates neuronal dysfunction and leads to an irreversible decline in mitochondrial health.[1]

Quantitative Impact of this compound on Mitochondrial Function

The following tables summarize quantitative data from various studies, illustrating the dose- and time-dependent effects of this compound on key mitochondrial and cellular parameters.

Table 1: Effect of this compound on Cell Viability and Apoptosis

| Cell Line | This compound Concentration | Incubation Time | Effect | Reference |

|---|---|---|---|---|

| RCSN-3 | 30 µM (+ DIC) | 48 h | ~2-fold increase in cell death | [8] |

| RCSN-3 | 50 µM | 48 h | 24 ± 2% cell death | [7] |

| RCSN-3 | 50 µM (+ 100 µM DIC) | 48 h | 62 ± 3% cell death | [7][8] |

| Rat SNpc | 6 nmol (in vivo) | 14 days | ~23.5% reduction in TH+ neurons |[9] |

Table 2: Effect of this compound on Mitochondrial Respiration and ATP Levels

| Model System | This compound Concentration/Dose | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|---|

| SH-SY5Y cells | 20 µM | ATP Production | Significant decrease | [5] |

| Rat Striatum (in vivo) | 1.6 nmol | Total ATP Level | ~64% decrease (36% of control) | [6] |

| Rat Substantia Nigra Mitochondria (in vivo) | 1.6 nmol | Basal Respiration (OCR) | ~34% decrease (66% of control) | [6] |

| Rat Substantia Nigra Mitochondria (in vivo) | 1.6 nmol | Maximal Respiration (OCR) | ~44% decrease (56% of control) |[6] |

Table 3: Effect of this compound on Mitochondrial Complex I Activity

| Source | This compound Concentration | Incubation Time | Observed Effect | Reference |

|---|---|---|---|---|

| Isolated Rat Liver Mitochondria | 7.5 - 12.5 µM | 10 min | Significant decrease in activity | [4] |

| SH-SY5Y cells | 10 µM | 20 h | ~20% decrease in activity | [5] |

| SH-SY5Y cells | 20 µM | 20 h | ~40% decrease in activity | [5] |

| SH-SY5Y cells | 30 µM | 20 h | ~55% decrease in activity |[5] |

Key Experimental Protocols

This section provides representative methodologies for assessing the core aspects of this compound-induced mitochondrial dysfunction.

Protocol: Mitochondrial Complex I Activity Assay (Spectrophotometric)

This protocol is adapted from methods used for assessing Complex I activity in isolated mitochondria.[10][11][12][13][14]

-

Mitochondrial Isolation: Isolate mitochondria from control and this compound-treated cells or tissues using a standard differential centrifugation method or a commercial kit. Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.

-

Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL BSA, 0.13 mM NADH, and 65 µM ubiquinone).

-

Sample Preparation: Add 1-5 µg of isolated mitochondrial protein to the wells. For inhibitor control wells, add Rotenone (a specific Complex I inhibitor) to a final concentration of 2 µM.

-

Initiating the Reaction: Add the mitochondrial sample to the reaction mixture. To start the reaction, add NADH.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) over 3-5 minutes at 30-second intervals using a spectrophotometer.

-

Calculation: The rate of NADH oxidation is proportional to Complex I activity. Calculate the rotenone-sensitive activity by subtracting the rate in the presence of rotenone from the rate in its absence. Express activity as nmol/min/mg protein.

Protocol: Measurement of ROS Production using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.[15][16][17][18][19]

-

Cell Seeding: Seed cells (e.g., SH-SY5Y) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Cell Treatment: Treat cells with various concentrations of this compound for the desired duration. Include a positive control (e.g., H₂O₂) and an untreated negative control.

-

DCFH-DA Loading: Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS) or serum-free medium.

-

Staining: Add 100 µL of DCFH-DA working solution (typically 5-10 µM in serum-free medium) to each well.

-

Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Measurement: Remove the DCFH-DA solution, wash the cells gently with PBS, and add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

-

Normalization: The fluorescence intensity is proportional to the amount of ROS. Normalize the readings to cell number or protein content if there are variations in cell density.

Protocol: Measurement of Cellular ATP Levels (Luciferase-Based)

This protocol outlines a common method for quantifying cellular ATP using a luciferase-based assay kit.[20][21][22][23]

-

Cell Seeding and Treatment: Plate cells in a 96-well white, opaque plate and treat with this compound as described in the previous protocols.

-

Cell Lysis: After treatment, add an ATP-releasing or cell lysis reagent provided in the assay kit to each well. This lyses the cells and releases ATP into the medium. Incubate for 5-10 minutes at room temperature to ensure complete lysis.

-

Reagent Preparation: Prepare the ATP detection cocktail by reconstituting the luciferase and D-luciferin substrate in the provided assay buffer, according to the manufacturer's instructions. This should be done freshly before use.

-

Measurement: Add the ATP detection cocktail to each well.

-

Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.

-

Quantification: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples by comparing their luminescence readings to the standard curve. Normalize results to the number of cells or total protein per well.

Protective Pathways and Therapeutic Implications

The neurotoxic effects of this compound are not unchecked. Cells possess protective mechanisms, primarily involving two key enzymes: DT-diaphorase (NQO1) and Glutathione S-transferase M2-2 (GSTM2).[2]

-

DT-diaphorase catalyzes the two-electron reduction of this compound to the much more stable and less toxic leukothis compound, preventing it from participating in redox cycling.[2]

-

GSTM2 detoxifies this compound by conjugating it with glutathione (GSH), marking it for cellular removal.[2]

Enhancing the activity or expression of these protective enzymes represents a promising therapeutic strategy for mitigating this compound-induced neurotoxicity and could be a focal point for drug development in neurodegenerative diseases.

References

- 1. This compound Induces Irreversible Mitochondrial Dysfunction by Inducing Autophagy Dysfunction in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single-neuron neurodegeneration as a degenerative model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dopamine metabolite this compound inhibits mitochondrial complex I and modifies the expression of iron transporters DMT1 and FPN1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces dopaminergic neuronal dysfunction: a new animal model for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autophagy Protects Against this compound-Induced Cell Death in Substantia Nigra-Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Induces Neuroinflammation and Dopaminergic Neuronal Loss: A New Preclinical Model to Find Anti-inflammatory and Neuroprotective Drugs for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.plos.org [journals.plos.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Mitochondrial complex activity assays [protocols.io]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]

- 18. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. sm.unife.it [sm.unife.it]

- 22. bmglabtech.com [bmglabtech.com]

- 23. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Aminochrome in Endoplasmic Reticulum Stress: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the involvement of aminochrome, a neurotoxic dopamine metabolite, in the induction of endoplasmic reticulum (ER) stress, a key pathological feature in neurodegenerative diseases such as Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of neurodegeneration and the development of novel therapeutic interventions.

Abstract

This compound, an oxidation product of dopamine, is increasingly recognized as a significant endogenous neurotoxin contributing to the progressive loss of dopaminergic neurons.[1][2][3] Its neurotoxicity is multifaceted, implicating mitochondrial dysfunction, oxidative stress, proteasomal and lysosomal dysfunction, and the formation of neurotoxic alpha-synuclein oligomers.[1][2][3][4][5] A critical but less detailed aspect of its pathological profile is the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the Unfolded Protein Response (UPR). This guide synthesizes the current understanding of how this compound instigates ER stress, details the key signaling pathways involved, presents available quantitative data, and provides comprehensive experimental protocols to facilitate further research in this area.

Introduction: this compound and Neurotoxicity

This compound is formed from the cyclization of dopamine-o-quinone, an intermediate in the oxidation of dopamine to neuromelanin.[1][4] While neuromelanin synthesis is a normal process in healthy aging, the dysregulation of dopamine metabolism can lead to an accumulation of this compound.[1][4] This molecule is highly reactive and has been shown to be neurotoxic both in vitro and in vivo.[6][7] One of the key mechanisms of this compound-induced neuronal damage is the disruption of cellular homeostasis, leading to ER stress.[1][2][3][4][5]

The Unfolded Protein Response (UPR) in the Context of this compound Toxicity

The ER is a critical organelle for protein folding and modification. An accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress, which in turn activates a set of signaling pathways collectively called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is severe or prolonged. The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. While it is established that this compound induces ER stress, direct experimental evidence detailing the specific activation of each of these UPR branches by this compound is an active area of research.

The PERK Pathway

The PKR-like endoplasmic reticulum kinase (PERK) pathway is a critical arm of the UPR. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, this also leads to the preferential translation of certain mRNAs, such as that of the activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).

Logical Relationship: this compound and the PERK Pathway

Caption: Proposed activation of the PERK pathway by this compound-induced ER stress.

The IRE1α Pathway

Inositol-requiring enzyme 1 alpha (IRE1α) is another key ER stress sensor. Upon activation, its endoribonuclease domain unconventionally splices a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This splicing event results in a frameshift, leading to the translation of a potent transcription factor, spliced XBP1 (XBP1s). XBP1s then translocates to the nucleus to upregulate genes involved in ER-associated degradation (ERAD) and protein folding.

Signaling Pathway: this compound and the IRE1α Pathway

Caption: Postulated activation of the IRE1α pathway by this compound-induced ER stress.

The ATF6 Pathway

Activating transcription factor 6 (ATF6) is the third sensor of ER stress. Upon ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. This releases its N-terminal cytosolic fragment (ATF6f), which is an active transcription factor. ATF6f moves to the nucleus and upregulates the expression of ER chaperones, such as GRP78/BiP, and components of the ERAD machinery.

Signaling Pathway: this compound and the ATF6 Pathway

Caption: Hypothetical activation of the ATF6 pathway by this compound-induced ER stress.

Quantitative Data on this compound-Induced Neurotoxicity

The following tables summarize quantitative data from an in vivo study where Wistar rats received a unilateral stereotaxic injection of 6 nmol of this compound into the striatum. Analyses were performed 14 days post-injection.[7]

Table 1: Effect of this compound on Dopaminergic Neurons in the Substantia Nigra pars compacta (SNpc)

| Group | Number of TH-positive Neurons (% of Control) |

| Control | 100.0 ± 7.153 |

| This compound | 76.50 ± 5.19 |

TH: Tyrosine Hydroxylase, a marker for dopaminergic neurons.

Table 2: Effect of this compound on Microglial Activation in the SNpc

| Group | Number of Iba-1 positive cells (% of Control) | Number of CD68 positive cells (% of Control) |

| Control | 100.0 ± 10.22 | 100.0 |

| This compound | 173.4 ± 28.32 | 284.6 |

Iba-1: a marker for microglia. CD68: a marker for activated microglia/macrophages.

Table 3: Effect of this compound on Astrocyte Activation in the SNpc

| Group | Number of S100b positive cells (% of Control) | GFAP Expression (relative densitometric unit) |

| Control | 100.0 ± 10.17 | 100.0 ± 10.87 |

| This compound | 157.3 ± 25.3 | 205.0 ± 12.78 |

S100b and GFAP: markers for astrocytes.

Table 4: Effect of this compound on Pro-inflammatory Gene Expression in the SNpc

| Gene | Fold Change vs. Control |

| IL-1β | 6.253 ± 1.942 |

| TNF-α | 3.496 ± 0.7240 |

| NLRP3 | 59.05 ± 38.70 |

Data presented as mean ± SEM or Median.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound-induced ER stress.

Western Blot Analysis of ER Stress Markers

This protocol is for the detection of key ER stress proteins such as GRP78, CHOP, phosphorylated PERK (p-PERK), and phosphorylated eIF2α (p-eIF2α).

Experimental Workflow: Western Blotting

Caption: Workflow for Western blot analysis of ER stress markers.

-

Cell Culture and Treatment: Plate SH-SY5Y cells and differentiate them into a dopaminergic phenotype. Treat the cells with the desired concentrations of this compound for various time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, p-PERK, PERK, p-eIF2α, and eIF2α overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

RT-qPCR for XBP1 Splicing and ER Stress Gene Expression

This protocol is for the analysis of XBP1 mRNA splicing and the expression of other ER stress-related genes.

Experimental Workflow: RT-qPCR

Caption: Workflow for RT-qPCR analysis of ER stress gene expression.

-

RNA Extraction: Extract total RNA from this compound-treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for spliced XBP1 (XBP1s), total XBP1, and other target genes (e.g., GRP78, CHOP). Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression. For XBP1 splicing, the ratio of XBP1s to total XBP1 can be calculated.

Immunocytochemistry for ATF6 Nuclear Translocation

This protocol is for visualizing the subcellular localization of ATF6.

Experimental Workflow: Immunocytochemistry

Caption: Workflow for immunocytochemical analysis of ATF6 translocation.

-

Cell Culture: Grow cells on glass coverslips and treat with this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% goat serum in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against ATF6 overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.

-

Mounting: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

-

Imaging: Visualize and capture images using a confocal microscope.

Conclusion and Future Directions

This compound is a potent endogenous neurotoxin that contributes to the pathology of Parkinson's disease through multiple mechanisms, including the induction of ER stress. While the link between this compound and ER stress is established, the specific molecular events that connect this compound to the activation of the PERK, IRE1α, and ATF6 pathways require further investigation. The experimental protocols provided in this guide offer a framework for researchers to elucidate these mechanisms. A deeper understanding of how this compound disrupts ER homeostasis will be crucial for the development of targeted therapies aimed at mitigating its neurotoxic effects and slowing the progression of neurodegenerative diseases.

References

- 1. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. protocols.io [protocols.io]

- 4. IRE1α-XBP1 Affects the Mitochondrial Function of Aβ25–35-Treated SH-SY5Y Cells by Regulating Mitochondria-Associated Endoplasmic Reticulum Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]